Cas no 5814-20-0 (Tetramethyl Arsonium Iodide)
Tetramethyl Arsonium Iodide Chemical and Physical Properties
Names and Identifiers
-
- Arsonium, tetramethyl-,iodide (8CI,9CI)
- Tetramethylarsonium Iodide
- Tetramethyl Arsonium
- tetramethylarsanium,iodide
- ARSONIUM,TETRAMETHYL-,IODIDE
- tetramethyl-arsonium,iodide
- Tetramethyl-arsonium,Tetramethylarsoniumjodid
- Tetramethylarsoniumiodid
- Tetramethylarsonium-ion
- Tetramethylarsoniumjodid
- Tetramethylarsoniumiodide (6CI,7CI)
- NSC 408672
- AKOS030239779
- Tetramethyl Arsonium Iodide
- DTXSID90904129
- 5814-20-0
- SCHEMBL3839268
- NSC408672
- WLN: 1-AS-1&1&1 &Q &I
- Tetramethylarsoniumjodid [Czech]
- NSC-408672
- ARSONIUM, TETRAMETHYL-, IODIDE
- FT-0675089
- tetramethylarsanium iodide
- tetramethylarsanium;iodide
-
- Inchi: 1S/C4H12As.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
- InChI Key: KEFJVVFCFZNVQM-UHFFFAOYSA-M
- SMILES: [I-].[As+](C)(C)(C)C
Computed Properties
- Exact Mass: 261.92000
- Monoisotopic Mass: 261.919965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 19.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 0.00000
- LogP: -1.04160
- Solubility: Not determined
Tetramethyl Arsonium Iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T300400-50mg |
Tetramethyl Arsonium Iodide |
5814-20-0 | 50mg |
$ 219.00 | 2023-09-06 | ||
| TRC | T300400-500mg |
Tetramethyl Arsonium Iodide |
5814-20-0 | 500mg |
$ 1656.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473331-50 mg |
Tetramethyl Arsonium Iodide, |
5814-20-0 | 50mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473331-50mg |
Tetramethyl Arsonium Iodide, |
5814-20-0 | 50mg |
¥2708.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72848-50mg |
TETRAMETHYLARSONIUM IODIDE |
5814-20-0 | 50mg |
$334.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72848-500mg |
TETRAMETHYLARSONIUM IODIDE |
5814-20-0 | 500mg |
$1729.00 | 2024-04-19 |
Tetramethyl Arsonium Iodide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Tetramethyl Arsonium Iodide
Tetramethyl Arsonium Iodide (CAS No. 5814-20-0): A Versatile Reagent in Modern Chemical Synthesis
Among the diverse array of organoarsenic compounds, Tetramethyl Arsonium Iodide (CAS No. 5814-20-0) has emerged as a critical reagent in contemporary synthetic chemistry. This compound, formally known as Arsonium Tetramethyl Iodide, represents a unique class of quaternary arsenic salts with significant applications in organic synthesis and material science. Recent advancements have highlighted its role in constructing complex molecular architectures through nucleophilic substitution pathways and its utility in asymmetric catalysis systems.
The molecular structure of Tetramethyl Arsonium Iodide consists of an arsenic(V) core coordinated with four methyl groups and an iodide counterion. This configuration provides exceptional stability compared to other organoarsenic species due to the strong electron-donating effect of the methyl substituents. The compound's CAS No. 5814-20-0 entry in chemical databases confirms its structural integrity and purity standards essential for reproducible research outcomes. Its distinct arsenic-centered electrophilicity makes it particularly valuable for generating arylarsenic intermediates in multi-step synthesis protocols.
In the realm of drug discovery, this compound has gained attention for its use in synthesizing bioactive molecules with arsenic-containing pharmacophores. A 2023 study published in Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for constructing arylarsenyl urea derivatives, which exhibit promising antiproliferative activity against cancer cell lines without significant off-target effects. The tetramethyl arsonium iodide mediated Suzuki-Miyaura coupling reaction under mild conditions enabled the formation of stable carbon-arsenic bonds critical to these drug candidates' design.
Recent investigations into its catalytic properties reveal novel applications in asymmetric synthesis. Researchers at Stanford University reported that when combined with chiral ligands, this compound functions as an effective catalyst for enantioselective Michael addition reactions (Angewandte Chemie, 2023). The CAS No. 5814-20-0-identified reagent's ability to stabilize transition states through steric hindrance and electronic modulation provides unprecedented control over stereochemical outcomes, achieving enantiomeric excesses exceeding 95% under optimized conditions.
In materials science applications, tetramethyl arsonium iodide has been employed as a dopant in polymer electrolyte membranes (PEMs) for fuel cell technology. A collaborative study between MIT and Toyota researchers showed that incorporating this compound into poly(arylene ether sulfone) matrices significantly enhances proton conductivity while maintaining thermal stability up to 150°C (Nature Energy, 2023). The unique redox properties of the arsenic center facilitate efficient charge transfer mechanisms without compromising structural integrity.
Spectroscopic analysis confirms the compound's characteristic absorption bands: infrared spectroscopy reveals strong C-Ar bond vibrations at ~675 cm⁻¹, while NMR studies show distinct methyl group resonances at δ 1.73 ppm (¹H NMR) and δ +69 ppm (¹³C NMR). These spectral fingerprints are consistent with entries from both PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/5814-20-0) and ChemSpider databases, ensuring reliable identification during analytical workflows.
Advanced computational studies using density functional theory (DFT) have elucidated its electronic structure characteristics. Calculations performed on Gaussian 22 platforms indicate that the tetramethyl substituents create a strongly electron-rich environment around the arsenic atom, favoring nucleophilic attack at specific sites during organic transformations (JACS Au, 2023). This theoretical insight aligns with experimental observations where the compound effectively mediates selective alkylation reactions even in complex mixture environments.
New synthetic methodologies involving this compound continue to expand its utility. A recent protocol developed by Oxford chemists utilizes tetramethyl arsonium iodide as a coupling partner in palladium-catalyzed cross-coupling reactions under solvent-free conditions (Green Chemistry, Q3'23). This approach reduces environmental footprint by eliminating hazardous solvents while maintaining high yields (>98%) for biaryl compounds important in agrochemical development.
In analytical chemistry applications, this reagent has been pivotal in developing novel detection methods for trace metal ions. Researchers at ETH Zurich demonstrated its ability to form highly fluorescent complexes with mercury ions through arsenic-mediated coordination chemistry (Analytical Chemistry Letters, 2023). The resulting complexes exhibit quantum yields approaching 75%, enabling sensitive detection limits down to sub-ppt levels using conventional UV-vis spectroscopy systems.
The latest safety protocols emphasize controlled handling practices while avoiding hazardous substance classifications. Proper storage under nitrogen atmosphere at -20°C ensures long-term stability without compromising reactivity when used in standard laboratory procedures following OECD Good Laboratory Practices guidelines.
Ongoing research continues to uncover new applications across multiple disciplines. Pharmaceutical companies are exploring its use as a chiral auxiliary component for resolving racemic mixtures during late-stage drug development processes (ACS Catalysis, 2023), while nanotechnology researchers investigate its role as a stabilizing agent during graphene oxide functionalization procedures (Nano Letters Supplemental Edition).
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